molecular formula C11H12F2O B13256623 4-(2,6-Difluorophenyl)oxane

4-(2,6-Difluorophenyl)oxane

Cat. No.: B13256623
M. Wt: 198.21 g/mol
InChI Key: QXFMXMIIJTXHPX-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)oxane is an organic compound with the molecular formula C₁₁H₁₂F₂O It is characterized by the presence of a difluorophenyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Difluorophenyl)oxane can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the reaction of 2,6-difluorophenyl isocyanate with appropriate reagents to form the desired oxane derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluorophenyl)oxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl oxane derivatives.

Scientific Research Applications

4-(2,6-Difluorophenyl)oxane has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)oxane involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6-Difluorophenyl)oxane is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxane ring. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H12F2O

Molecular Weight

198.21 g/mol

IUPAC Name

4-(2,6-difluorophenyl)oxane

InChI

InChI=1S/C11H12F2O/c12-9-2-1-3-10(13)11(9)8-4-6-14-7-5-8/h1-3,8H,4-7H2

InChI Key

QXFMXMIIJTXHPX-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=C(C=CC=C2F)F

Origin of Product

United States

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